2-Methylbenzoyl cyanide
Overview
Description
2-Methylbenzoyl cyanide, also known as 2-methylphenyl glyoxylonitrile, is an organic compound with the chemical formula C9H7NO. It is characterized by the presence of a methyl group attached to a benzoyl cyanide structure. This compound is a colorless liquid and is primarily used as an intermediate in organic synthesis .
Scientific Research Applications
2-Methylbenzoyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
Target of Action
2-Methylbenzoyl cyanide, like other cyanide compounds, primarily targets the cytochrome oxidase in mitochondria . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration and energy production .
Mode of Action
The compound interacts with its target by binding to the cytochrome oxidase, leading to the cessation of electron transport . This binding inhibits the tissue utilization of oxygen, causing a switch from aerobic to anaerobic metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in mitochondria . The inhibition of cytochrome oxidase disrupts this pathway, leading to a decrease in ATP production and an increase in the production of reactive oxygen species . The compound is also involved in the β-cyanoalanine synthase pathway, which plays a role in cyanide detoxification .
Result of Action
The binding of this compound to cytochrome oxidase leads to a decrease in cellular respiration and energy production . This can result in cellular damage and, in severe cases, cell death. The switch to anaerobic metabolism can also lead to the production of lactic acid, contributing to metabolic acidosis .
Safety and Hazards
In case of inhalation, it is recommended to remove the victim to fresh air and seek medical attention if symptoms persist . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
The synthesis method for 2-Methylbenzoyl cyanide is an important area of research in the field of organic compound preparation . The current method has a high yield and purity, but there is always room for improvement and optimization . Future research may focus on finding more efficient and cost-effective methods of synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzoyl cyanide can be synthesized through various methods. One common method involves the reaction of 2-methylbenzoyl chloride with sodium cyanide or potassium cyanide in the presence of a phase transfer catalyst and chloralkane as a solvent. The reaction is carried out under controlled conditions, and the yield can reach up to 90% with a purity of 98-99% . Another method involves the use of hydrocyanic acid gas and o-toluoyl chloride, resulting in a product with over 99% purity .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process involves careful handling of reagents and solvents to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzoyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: 2-Methylbenzoic acid
Reduction: 2-Methylbenzyl alcohol or 2-Methylbenzylamine
Substitution: Various substituted benzoyl cyanides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Benzoyl cyanide: Similar structure but lacks the methyl group.
2-Methylbenzoyl isocyanide: Similar structure but with an isocyanide group instead of a cyanide group.
Trifluoromethylbenzoyl cyanide: Contains a trifluoromethyl group instead of a methyl group
Uniqueness
2-Methylbenzoyl cyanide is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of specific organic compounds that require this structural feature .
Properties
IUPAC Name |
2-methylbenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXWANVHOUGOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431427 | |
Record name | 2-Methylbenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5955-73-7 | |
Record name | 2-Methyl-α-oxobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5955-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key features of the synthesis method for 2-Methylbenzoyl cyanide described in the research?
A1: The research highlights a novel synthesis method for this compound that boasts high yield and purity. [] This method utilizes 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reagents, with chloralkane serving as the solvent. A phase transfer catalyst facilitates the cyanation reaction. Importantly, the addition of an inorganic base post-reaction enables the conversion of the dimer byproduct into the desired this compound, resulting in a yield of 80-90% and purity reaching 98.0-99.0%. [] This method offers a streamlined and practical approach compared to previous methods.
Q2: How does this compound behave under photochemical conditions?
A2: this compound exhibits interesting photochemical behavior. Upon irradiation, it undergoes photoenolisation, similar to 2-methylbenzaldehyde. [] This process leads to the formation of a reactive (E)-photoenol intermediate. While the research doesn't delve into specific applications of this photochemical property for this compound, it does demonstrate its ability to participate in photochemical reactions, opening avenues for further exploration.
Q3: Can this compound be used in the synthesis of other valuable compounds?
A3: Yes, this compound acts as a versatile building block in organic synthesis. Specifically, it serves as a carbonyl heterodienophile in photochemical reactions. [] When irradiated, this compound can dimerize and, upon losing hydrogen cyanide, forms a cycloadduct. This adduct, in turn, reacts with various nucleophiles, enabling the synthesis of diverse compounds like naphthols, isoquinolines, and isocoumarins. [] This highlights the significant synthetic utility of this compound in accessing valuable chemical structures.
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